N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core substituted with a benzo[d]thiazole moiety at the 3-position of the phenyl ring and a thiophene sulfonyl group. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties, as inferred from structurally related analogs . The benzo[d]thiazole scaffold is recognized for its role in enhancing binding affinity to biological targets, while the thiophene sulfonyl group may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c26-21(18-9-4-12-25(18)31(27,28)20-11-5-13-29-20)23-16-7-3-6-15(14-16)22-24-17-8-1-2-10-19(17)30-22/h1-3,5-8,10-11,13-14,18H,4,9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRMOGHRONNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form benzothiazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibits several promising biological activities:
- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial and antifungal properties. The sulfonyl group is known to interact with enzyme active sites, potentially leading to inhibition of microbial growth .
- Anticancer Potential : The combination of benzothiazole and piperidine moieties has been associated with anticancer effects in various studies. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific mechanisms yet to be fully elucidated .
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential interactions with various enzymes, which could lead to therapeutic applications in enzyme-related diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of compounds similar to this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Compounds:
(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-Nitrophenylsulfonyl)Pyrrolidine-2-Carboxamide (Compound 43)
- Structural Differences : Replaces the thiophene sulfonyl group with a 4-nitrophenylsulfonyl moiety.
- Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a higher ulcerogenic index (a measure of gastrointestinal toxicity). Molecular docking confirms strong COX-2 binding .
- Molecular Weight : 466.2 Da (ESI-MS: m/z 466.2 [M+H]⁺) .
1-(4-Chlorobenzyl)-2-(4-(Methylsulfonyl)Phenyl)-1H-Indole (Compound 44)
Key Insight : The thiophene sulfonyl group in the target compound may offer improved metabolic stability compared to the nitro group in Compound 43, which is associated with toxicity risks. However, direct ulcerogenicity data for the target compound are lacking.
Antitumor Activity Compared to Benzo[d]Thiazole Derivatives
Key Compounds:
- (E)-1-((1-(4-Chlorobenzyl)-1H-Indol-3-yl)Methylene)-4-(6-((Dimethylamino)Methyl)Benzo[d]Thiazol-2-yl)Semicarbazide (Compound 48) Structural Differences: Combines benzo[d]thiazole with an indole-semicarbazide scaffold. Activity: Displays broad-spectrum antitumor activity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells .
- Patent Derivatives (CDK7 Inhibitors) Structural Differences: Acrylamide-linked pyridine and thiazol-2-yl amino groups (e.g., N-(5-(3-(1-((Thiazol-2-yl)Amino)-1-Oxopropan-2-yl)Phenyl)Pyridin-2-yl)Acrylamide). Activity: Targets CDK7, a kinase involved in transcriptional regulation in cancer .
Key Insight : While Compound 48 and the target compound share benzo[d]thiazole motifs, their mechanisms likely differ (e.g., semicarbazide vs. pyrrolidine-carboxamide scaffolds). The patent compounds highlight the broader relevance of thiazole derivatives in oncology but target distinct pathways .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O3S3, with a molecular weight of 483.62 g/mol. The compound features a pyrrolidine ring substituted with both a benzo[d]thiazole moiety and a thiophenesulfonyl group, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal pathogens. In particular, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol mL–1 against multiple strains .
| Compound | MIC Range (μmol/mL) | MBC Range (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Anticancer Activity
The presence of the sulfonyl group in the compound suggests potential for anticancer activity, as sulfonamide derivatives are often associated with the inhibition of specific cancer-related enzymes. Studies on structurally similar compounds have reported promising results in inhibiting tumor growth in vitro and in vivo, highlighting the need for further exploration of this compound's effects on cancer cell lines .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The sulfonamide group is known to interact with the active sites of enzymes, potentially leading to their inhibition.
- Cellular Target Interaction : The compound may target specific cellular pathways involved in microbial resistance or tumor proliferation.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which can contribute to their overall therapeutic effects .
Case Studies
A focused series of studies has evaluated related compounds for their antimicrobial and anticancer properties:
-
Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested against various pathogens, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
- Example : Compound 4d showed an MIC as low as 10.7 μmol/mL against Staphylococcus aureus.
-
Anticancer Evaluation : In vitro assays have reported that compounds similar to this compound inhibit the proliferation of cancer cell lines through apoptosis induction.
- Example : A study indicated that certain derivatives reduced cell viability by over 50% at concentrations below 20 μM.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and what solvents/catalysts are critical for high yields?
- Methodology : Reflux in acetonitrile with iodine and triethylamine facilitates cyclization, as demonstrated in analogous carboxamide syntheses (e.g., cyclization of 1,3,4-thiadiazole derivatives under similar conditions yields 70–80% purity) . Ethanol is preferred for condensation steps due to its ability to stabilize intermediates, as seen in benzothiazole-carboxamide syntheses .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Methodology : Use - and -NMR to confirm aromatic proton environments (e.g., benzo[d]thiazole protons resonate at δ 7.4–8.2 ppm) and sulfonyl group integration. IR spectroscopy (e.g., C=O stretch at 1680–1720 cm, S=O at 1150–1250 cm) provides additional confirmation . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%.
Q. What are common challenges in purifying this compound, and how can they be addressed?
- Methodology : Flash chromatography (ethyl acetate/hexane, 3:7 ratio) effectively separates polar byproducts, as shown in analogous thiazolidinone-carboxamide purifications . Recrystallization in DMF/water (1:5) minimizes residual iodine from cyclization steps .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodology : ICReDD’s quantum chemical reaction path searches (e.g., density functional theory for transition-state analysis) and machine learning-driven condition screening (e.g., solvent/catalyst combinations) reduce trial-and-error experimentation . For example, predicting sulfonylation regioselectivity using Fukui indices improves yield by 15–20% .
Q. How to resolve contradictions in biological activity data across derivatives with similar substituents?
- Methodology : Structure-activity relationship (SAR) studies must account for steric/electronic effects. For instance, electron-withdrawing groups (e.g., -CF) on the benzo[d]thiazole moiety enhance antimicrobial activity but reduce solubility, requiring logP optimization via Hammett plots . Bioisosteric replacement (e.g., thiophene sulfonyl vs. benzene sulfonyl) can mitigate toxicity while retaining target binding .
Q. What experimental designs are recommended to study solvent effects on its stability?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) in aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water). HPLC-MS monitors degradation products (e.g., sulfonic acid derivatives from hydrolysis). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .
Q. How to address discrepancies in biological assay results between in vitro and in vivo models?
- Methodology : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) identifies bioavailability bottlenecks. For example, thiophene sulfonyl groups may enhance membrane permeability but increase CYP450-mediated metabolism .
Data Contradiction Analysis
Q. Why do NMR spectra occasionally show unexpected peaks despite high-purity synthesis?
- Analysis : Residual solvents (e.g., acetonitrile at δ 1.9 ppm) or rotamers from restricted rotation around the sulfonyl-pyrrolidine bond may cause splitting. Variable-temperature NMR (25–60°C) can resolve dynamic effects .
Q. How to interpret conflicting cytotoxicity data in different cell lines?
- Analysis : Cell-line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) alters compound efficacy. Use siRNA knockdown or inhibitor co-treatment (e.g., verapamil for P-gp) to isolate mechanisms .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
